![molecular formula C14H16N4OS B2686617 1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole CAS No. 2320888-82-0](/img/structure/B2686617.png)
1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, an azetidine ring, and a triazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azetidine and triazole precursors. . The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the formation of the desired product. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoyl group can be reduced to the corresponding alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce the corresponding alcohol.
Scientific Research Applications
1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The azetidine ring may also contribute to the compound’s biological activity by interacting with enzymes or receptors. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(benzoyl)azetidin-3-ylmethyl-1H-1,2,3-triazole: Lacks the methylsulfanyl group.
1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,4-triazole: Contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.
1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-oxazole: Contains an oxazole ring instead of a triazole ring.
Uniqueness: The presence of the methylsulfanyl group and the specific arrangement of functional groups in 1-({1-[3-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole contribute to its unique chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential biological activities make it a valuable target for further research and development.
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-20-13-4-2-3-12(7-13)14(19)17-8-11(9-17)10-18-6-5-15-16-18/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZIWDFORBOECE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
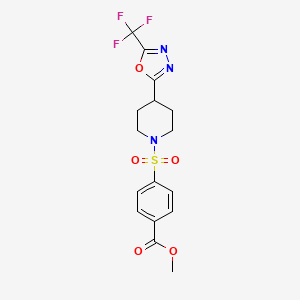
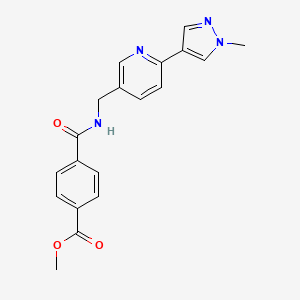
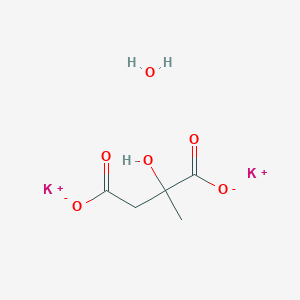

![N-(3-chloro-4-fluorophenyl)-N'-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}ethanediamide](/img/structure/B2686539.png)
![N-benzyl-2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2686542.png)
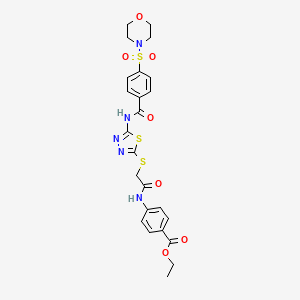
![4-[(2,4-Dimethylphenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2686546.png)
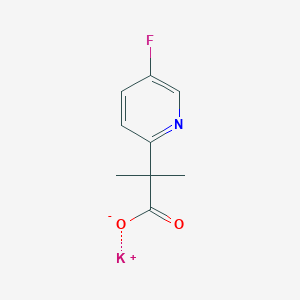
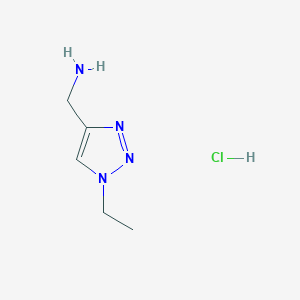
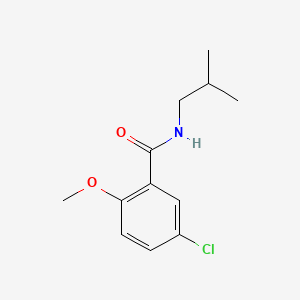
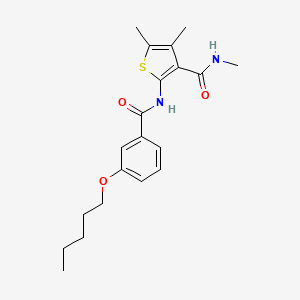
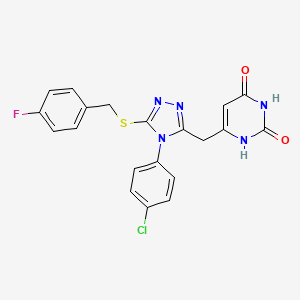
![N-(3-methoxyphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide](/img/structure/B2686556.png)
